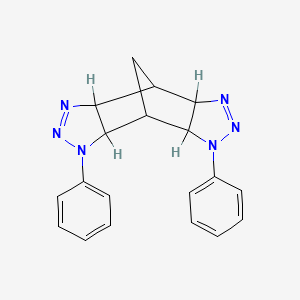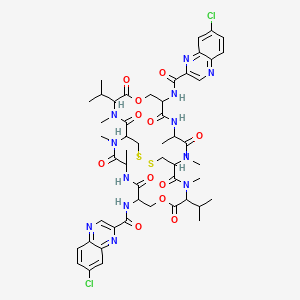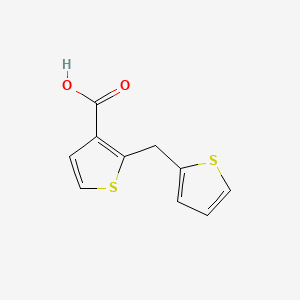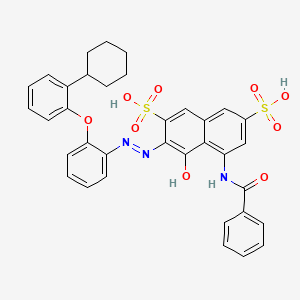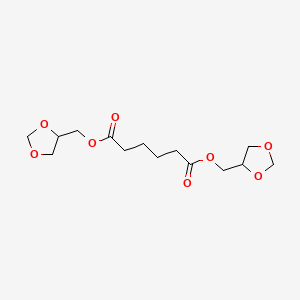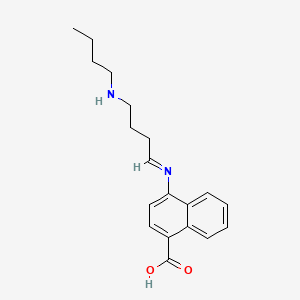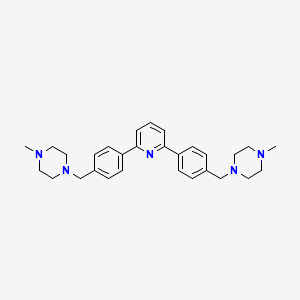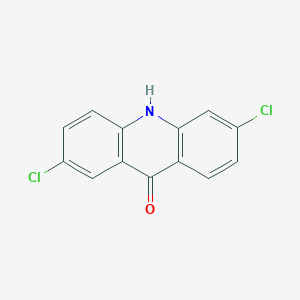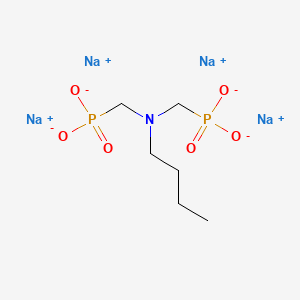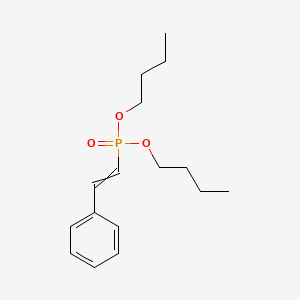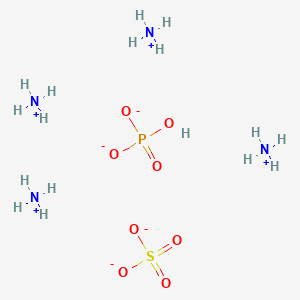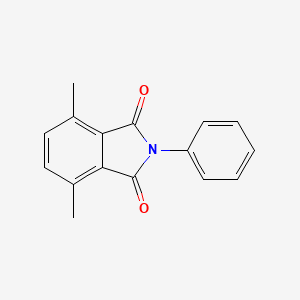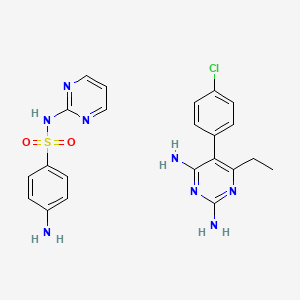
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is an organic compound with the molecular formula C20H16O5. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two phenyl groups and two ester groups attached to the furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . The reaction conditions typically involve the use of a base such as sodium ethoxide and an acid catalyst like p-toluenesulfonic acid to facilitate the cyclization and aromatization steps .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using furan-2,5-dicarboxylic acid and methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4,5-diphenylfuran-2,3-dicarboxylic acid.
Reduction: Formation of 4,5-diphenylfuran-2,3-dimethanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl 4,5-diphenylfuran-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: A similar compound with two ester groups attached to the furan ring but without the phenyl groups.
Ethyl 4,5-diphenylfuran-2,3-dicarboxylate: Similar structure with ethyl ester groups instead of methyl ester groups.
Methyl 4,5-diethylfuran-2,3-dicarboxylate: Similar structure with ethyl groups on the furan ring instead of phenyl groups.
Uniqueness
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is unique due to the presence of both phenyl groups and ester groups on the furan ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1048-83-5 |
|---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
dimethyl 4,5-diphenylfuran-2,3-dicarboxylate |
InChI |
InChI=1S/C20H16O5/c1-23-19(21)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)25-18(16)20(22)24-2/h3-12H,1-2H3 |
InChI Key |
CTBVWDJDPUAGQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


